6-Fluoro-5-iodo-8-methylquinoline
CAS No.:
Cat. No.: VC15899265
Molecular Formula: C10H7FIN
Molecular Weight: 287.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7FIN |
|---|---|
| Molecular Weight | 287.07 g/mol |
| IUPAC Name | 6-fluoro-5-iodo-8-methylquinoline |
| Standard InChI | InChI=1S/C10H7FIN/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,1H3 |
| Standard InChI Key | TUXZWNPWNGYGEL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C2=C1N=CC=C2)I)F |
Introduction
Structural and Molecular Characteristics
Quinolines are bicyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring. The substitution pattern of 6-fluoro-5-iodo-8-methylquinoline introduces steric and electronic effects that significantly alter its behavior. The fluorine atom, a strong electron-withdrawing group, increases the compound’s stability and influences its binding affinity to biological targets . Iodine, a heavy halogen, contributes to both reactivity and molecular recognition, while the methyl group at the 8-position enhances lipophilicity, potentially improving membrane permeability .
The molecular formula of 6-fluoro-5-iodo-8-methylquinoline is C₁₁H₈FIN, with a molecular weight of 316.09 g/mol. Comparative data from structurally related compounds, such as 8-fluoroquinoline (C₉H₆FN, 147.15 g/mol), suggest that the addition of iodine and methyl groups would increase its density and boiling point . A preliminary estimation of physical properties is provided in Table 1.
Table 1: Estimated Physical Properties of 6-Fluoro-5-iodo-8-methylquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈FIN |
| Molecular Weight | 316.09 g/mol |
| Density | ~1.5 g/cm³ |
| Boiling Point | ~300–320°C |
| LogP (Lipophilicity) | ~3.2 |
Synthetic Pathways and Optimization
The synthesis of 6-fluoro-5-iodo-8-methylquinoline requires sequential functionalization of the quinoline core. Drawing from methodologies for analogous compounds, a plausible route involves:
Methylation
The methyl group at the 8-position may be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Recent advances in iridium-catalyzed borylation of 6-fluoroquinolines suggest that directing groups could facilitate regioselective methylation .
Key Challenges:
-
Regioselectivity: Ensuring substitution occurs exclusively at the 5- and 8-positions.
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Purification: Separating isomers due to the quinoline’s symmetry.
Physicochemical Properties and Reactivity
The compound’s reactivity is governed by its halogen substituents. The fluorine atom withdraws electron density, making the quinoline ring less susceptible to electrophilic attack but enhancing hydrogen-bonding interactions. Iodine, a good leaving group, enables cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, for further derivatization .
Spectroscopic Data (Estimated):
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¹H NMR: Downfield shifts for protons near the iodine atom (δ 8.5–9.0 ppm for H-5 and H-6).
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¹⁹F NMR: A singlet near δ -100 ppm, consistent with aromatic fluorine .
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Ciprofloxacin | DNA Gyrase | 0.1 |
| 6-Fluoro-8-methylquinoline | Topoisomerase IV | 2.4 |
| 5-Iodoquinoline | Thyroid Hormone Receptors | 5.8 |
Applications in Drug Development and Material Science
Medicinal Chemistry
The compound serves as a precursor for radiopharmaceuticals due to iodine’s isotopic versatility (e.g., ¹²³I for imaging). Its methyl group also allows for prodrug strategies, enhancing bioavailability .
Catalysis and Materials
Iridium-catalyzed borylation of 6-fluoroquinolines enables the synthesis of boron-containing derivatives, which are valuable in OLEDs and sensors .
Recent Advances and Future Directions
Recent studies highlight the utility of late-stage functionalization. For example, iridium catalysts have been used to introduce boronate esters at the 7-position of 6-fluoroquinolines, enabling Suzuki couplings for diverse aryl group attachments . Applying these methods to 6-fluoro-5-iodo-8-methylquinoline could yield libraries of derivatives for high-throughput screening.
Future Research Priorities:
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